Product packaging for Ethyl isoquinoline-4-carboxylate(Cat. No.:CAS No. 50741-47-4)

Ethyl isoquinoline-4-carboxylate

Cat. No.: B1590028
CAS No.: 50741-47-4
M. Wt: 201.22 g/mol
InChI Key: HCDIGYUDSWUAFZ-UHFFFAOYSA-N
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Description

Ethyl isoquinoline-4-carboxylate (CAS 50741-47-4) is a high-purity chemical building block specializing in the synthesis of complex heterocyclic compounds crucial to medicinal and organic chemistry research. This compound features an ester-functionalized isoquinoline core, a privileged scaffold in drug discovery known for its wide range of biological activities. Isoquinoline derivatives are historically significant in the development of medicines for various diseases . As a versatile synthetic intermediate, its ethyl ester group is readily amenable to further transformations, such as hydrolysis to the carboxylic acid or amide formation, allowing researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies. The compound's structural motif is highly relevant in the exploration of new pharmacologically active agents, including potential anticancer and antimicrobial compounds . Physicochemical properties include a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol . Characterized by a density of approximately 1.2 g/cm³ and a boiling point of 193-195°C at 23 Torr, it typically has a melting point of 47-48°C . This product is intended for research applications as a key intermediate in organic synthesis and method development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B1590028 Ethyl isoquinoline-4-carboxylate CAS No. 50741-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDIGYUDSWUAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499497
Record name Ethyl isoquinoline-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50741-47-4
Record name 4-Isoquinolinecarboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50741-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isoquinoline-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Isoquinoline 4 Carboxylate

Established Synthetic Pathways for the Isoquinoline-4-carboxylate Skeleton

The construction of the isoquinoline-4-carboxylate framework can be achieved through several strategic approaches, primarily involving palladium-catalyzed cross-coupling reactions, condensation reactions, and the utilization of halo-isoquinoline precursors. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of the isoquinoline-4-carboxylate skeleton. youtube.comnih.govyoutube.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, provides a direct route to introduce a substituent at the 4-position of the isoquinoline (B145761) ring. researchgate.net The reaction of a suitable isoquinoline precursor with unsaturated compounds like ethyl acrylate (B77674), acrylonitrile, and styrene (B11656) can yield the corresponding 4-substituted isoquinolines. For instance, the Heck coupling of 4-iodoisoquinoline (B189533) with ethyl acrylate, acrylonitrile, and styrene, catalyzed by palladium acetate (B1210297) (Pd(OAc)2) with triphenylphosphine (B44618) (Ph3P) and triethylamine (B128534) (Et3N) at 150°C, affords the respective products in yields of 75%, 18%, and 81%. thieme-connect.de The reaction with ethyl acrylate is particularly relevant as it directly installs the ethyl carboxylate functionality. nih.govresearchgate.net

Table 1: Heck Coupling Reactions for the Synthesis of 4-Substituted Isoquinolines. thieme-connect.de

Coupling PartnerCatalyst SystemTemperature (°C)Yield (%)
Ethyl acrylatePd(OAc)₂, Ph₃P, Et₃N15075
AcrylonitrilePd(OAc)₂, Ph₃P, Et₃N15018
StyrenePd(OAc)₂, Ph₃P, Et₃N15081

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic electrophile. organic-chemistry.orgorgsyn.orgmsu.edu This methodology has been employed in the synthesis of isoquinoline derivatives. Specifically, the reaction of an appropriate isoquinoline electrophile with tributyl(1-ethoxyvinyl)stannane (B1298054) can be utilized to introduce a 1-ethoxyvinyl group, which can then be hydrolyzed to an acetyl group. thieme-connect.deottokemi.com This two-step sequence provides a pathway to 4-acetylisoquinoline, a precursor that can be further elaborated to ethyl isoquinoline-4-carboxylate through subsequent oxidation and esterification steps. The Stille coupling offers the advantage of being tolerant to a wide range of functional groups. sigmaaldrich.com

Similar to the Stille coupling, the Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling reaction. researchgate.netnih.gov The Negishi coupling of an isoquinoline halide with 1-ethoxyvinylzinc chloride also leads to the formation of 4-(1-ethoxyvinyl)isoquinoline, which upon hydrolysis yields 4-acetylisoquinoline. thieme-connect.de This method provides an alternative to the Stille coupling, sometimes offering advantages in terms of reactivity and the toxicity profile of the organometallic reagent.

Condensation Reactions, including Claisen Condensations of N-Heterocyclic Esters

Condensation reactions, particularly the Claisen condensation, represent a classical yet effective strategy for the formation of β-keto esters. In the context of N-heterocyclic compounds, the reactivity of esters in Claisen condensations is influenced by the electronic nature of the heterocyclic ring. datapdf.com The carbethoxyl group in this compound is situated at a position of high electron density, which can render it less active as an acceptor in Claisen reactions. datapdf.comacs.org Despite this, condensations of this compound with esters like ethyl acetate have been reported, albeit with modest yields. For example, the reaction with ethyl acetate resulted in a 49% yield of the crude condensation product. datapdf.com The choice of reaction conditions, including the base and solvent, is critical for optimizing the outcome of these reactions.

Table 2: Claisen Condensation of this compound with Ethyl Acetate. datapdf.com

ReactantProductYield (crude) (%)
Ethyl acetate4-Isoquinolylacetoacetate49

Procedures involving 4-Bromo-isoquinoline Precursors

Commercially available 4-bromoisoquinoline (B23445) serves as a versatile starting material for the synthesis of this compound. nih.govvulcanchem.com One of the most direct methods involves the palladium-catalyzed carbonylation of 4-bromoisoquinoline. vulcanchem.com This reaction introduces a carbonyl group at the 4-position, which is then trapped by ethanol (B145695) to form the desired ethyl ester. This approach is highly efficient for the selective introduction of the carboxylate functionality. vulcanchem.com

Furthermore, 4-bromoisoquinoline is a key precursor for the Heck coupling reactions described earlier, where it is reacted with various alkenes to introduce different side chains at the 4-position. nih.gov The synthesis of 4-bromoisoquinolinone and its derivatives has also been a subject of study, as these compounds can serve as intermediates for further functionalization. google.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have provided new and improved methods for the construction of the isoquinoline nucleus, moving beyond traditional name reactions to offer greater efficiency, selectivity, and functional group tolerance.

Stereoselective Synthesis of Isoquinoline Derivatives

The demand for enantiomerically pure pharmaceuticals has spurred the development of stereoselective methods for synthesizing chiral isoquinoline derivatives. While direct asymmetric synthesis of this compound is not extensively documented, related stereoselective transformations highlight the progress in this area.

One notable approach involves the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid, a close structural relative. A combination of the Petasis reaction and a Pomeranz-Fritsch–Bobbitt cyclization has been successfully employed. mdpi.com This method utilizes a chiral morpholinone derivative to induce diastereoselectivity, which, after cyclization and subsequent transformations, can yield optically active tetrahydroisoquinoline carboxylic acids. mdpi.com

Another key strategy focuses on the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines, which are often prepared via the Bischler-Napieralski reaction. nih.gov This reduction can be achieved through various means, including the use of chiral hydride reducing agents or, more commonly, through catalytic hydrogenation with chiral catalysts. nih.gov For instance, ruthenium complexes with chiral phosphine (B1218219) ligands like (R)-BINAP have been shown to be effective for the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines, affording the corresponding tetrahydroisoquinolines with high enantiomeric excess. nih.gov These methods, while not directly yielding this compound, establish a proof of principle for introducing chirality into the isoquinoline core, which could be adapted for the synthesis of chiral derivatives of the target compound.

Method Key Features Relevance to this compound
Petasis Reaction & Pomeranz-Fritsch–Bobbitt CyclizationDiastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid using a chiral morpholinone auxiliary. mdpi.comProvides a pathway to chiral isoquinoline carboxylic acid scaffolds.
Enantioselective Reduction of DihydroisoquinolinesCatalytic hydrogenation of 1-substituted-3,4-dihydroisoquinolines using chiral catalysts (e.g., Ru-(R)-BINAP). nih.govDemonstrates a method to create a stereocenter at C1 of the isoquinoline ring system.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: A significant advancement in this area is the use of microwave irradiation to accelerate classical isoquinoline syntheses. Both the Bischler-Napieralski and Pictet-Spengler reactions have been successfully performed under microwave-assisted, solvent-free conditions, often using a solid support like silica (B1680970) gel. tandfonline.comresearchgate.net These methods typically lead to higher yields and significantly shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net For example, the Bischler indole (B1671886) synthesis, a related reaction, has been efficiently carried out in the solid state using microwave irradiation, avoiding the need for organic solvents. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis offers a highly selective and environmentally benign alternative to traditional chemical catalysts. nih.gov While direct biocatalytic synthesis of this compound is an emerging area, related enzymatic transformations have been demonstrated. For instance, monoamine oxidase (MAO-N) biocatalysts have been used for the aromatization of 1,2,3,4-tetrahydroquinolines to quinolines. acs.org The application of enzymes like norcoclaurine synthase, which catalyzes the Pictet-Spengler reaction in nature, points towards the potential for developing biocatalytic routes to isoquinoline alkaloids and their derivatives. rsc.org

Green Chemistry Approach Description Advantages
Microwave-Assisted ReactionsUse of microwave irradiation to accelerate reactions like Bischler-Napieralski and Pictet-Spengler, often under solvent-free conditions. tandfonline.comresearchgate.netFaster reaction times, higher yields, reduced solvent use.
BiocatalysisEmployment of enzymes (e.g., oxidases) to catalyze key synthetic steps. nih.govacs.orgHigh selectivity, mild reaction conditions, environmentally friendly.

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves the careful selection of catalysts, solvents, temperature, and reagents.

Catalyst and Solvent Selection: In the Pomeranz-Fritsch reaction, the choice and concentration of the acid catalyst are critical. While sulfuric acid is traditionally used, Lewis acids like trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.org The solvent can also play a significant role, with studies exploring the impact of different media on reaction outcomes. acs.org For the Bischler-Napieralski reaction, dehydrating agents such as phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are common, and the choice can influence the reaction efficiency. organic-chemistry.orgwikipedia.org The use of co-solvents or alternative energy sources like microwaves can also enhance yields. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: For the synthesis of substituted isoquinolines, palladium-catalyzed reactions such as the Heck reaction are invaluable. The optimization of these reactions involves screening different palladium sources (e.g., PdCl₂, Pd(OAc)₂), ligands, bases (e.g., K₂CO₃), and solvents (e.g., NMP, DMF). researchgate.net For instance, in the synthesis of (E)-8-styrylflavones, a related Heck coupling, the use of PdCl₂ in NMP at 100°C with K₂CO₃ and TBAB as additives was found to be optimal. researchgate.net Similar optimization strategies can be applied to the synthesis of 4-substituted ethyl isoquinoline-4-carboxylates.

Reaction Parameter Optimized Examples of Conditions Impact on Yield/Selectivity
Pomeranz-FritschAcid Catalyst, SolventH₂SO₄, trifluoroacetic anhydride wikipedia.orgCritical for successful cyclization and yield.
Bischler-NapieralskiDehydrating Agent, SolventPOCl₃, P₂O₅, refluxing toluene (B28343) or xylene organic-chemistry.orgwikipedia.orgAffects reaction rate and yield.
Heck ReactionPalladium Catalyst, Base, Solvent, TemperaturePdCl₂, K₂CO₃, NMP, 100°C researchgate.netCrucial for achieving high yields of the cross-coupled product.
Rh(III)-Catalyzed C-H ActivationOxidant, AdditivesAg₂CO₃, DIPEA in toluene at 85°C mdpi.comEnables regioselective annulation with good yields.

Synthetic Routes to Analogues and Isomers of this compound

The versatility of isoquinoline synthesis methods allows for the preparation of a wide range of analogues and isomers of this compound, which are valuable for structure-activity relationship studies.

Synthesis of 4-Hydroxyisoquinoline-3-carboxylate Derivatives: A synthetic route to ethyl 4-hydroxyquinoline-3-carboxylate, an isomer of a hydroxylated analogue, has been reported. google.com This multi-step synthesis involves the condensation of o-carboxynitrobenzene with potassium ethyl malonate, followed by reduction of the nitro group, cyclization with N,N-dimethylformamide dimethyl acetal, and finally hydrolysis to the carboxylic acid, which can be re-esterified. google.com

Synthesis of 4-Substituted Isoquinolines: Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at the C4 position. For example, 4-bromo-isoquinoline can undergo a Heck reaction with acrylates to form α,β-unsaturated esters at the 4-position. researchgate.net Furthermore, metal-free C-4 alkylation of isoquinolines has been achieved using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org

Synthesis via C-H Activation: Modern synthetic methods, such as rhodium(III)-catalyzed C-H activation and annulation, provide access to highly substituted isoquinolone derivatives. nih.govacs.org These methods often exhibit high regioselectivity and can be used to construct complex isoquinoline cores that can be further functionalized to produce analogues of this compound.

Analogue/Isomer Synthetic Approach Key Reagents/Reactions
Ethyl 4-hydroxyquinoline-3-carboxylateMulti-step synthesis from o-carboxynitrobenzene. google.comPotassium ethyl malonate, catalytic hydrogenation, N,N-dimethylformamide dimethyl acetal.
Ethyl 4-(alkenyl)isoquinolinesPalladium-catalyzed Heck reaction. researchgate.net4-Bromo-isoquinoline, ethyl acrylate, Pd(OAc)₂.
4-Alkylated IsoquinolinesMetal-free C-4 alkylation. acs.orgIsoquinoline, benzoic acid, methyl vinyl ketone.
Substituted IsoquinolonesRh(III)-catalyzed C-H activation/annulation. nih.govN-(pivaloyloxy) aryl amides, internal alkynes, [Cp*RhCl₂]₂.

Chemical Reactivity and Derivatization Strategies of Ethyl Isoquinoline 4 Carboxylate

Transformations of the Ester Functional Group

The ethyl ester group at the 4-position of the isoquinoline (B145761) ring is amenable to several classical transformations, including hydrolysis, transesterification, reduction, and amidation. These reactions provide access to key derivatives such as carboxylic acids, alternative esters, alcohols, aldehydes, and amides, which serve as crucial intermediates for further synthetic elaborations.

Hydrolysis and Ester Exchange Reactions

The hydrolysis of the ethyl ester in ethyl isoquinoline-4-carboxylate to its corresponding carboxylic acid, isoquinoline-4-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. While specific documented conditions for the hydrolysis of this compound are not extensively detailed in the provided literature, the general principles of ester hydrolysis are applicable. Typically, this involves heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, or a base like sodium hydroxide. The resulting isoquinoline-4-carboxylic acid is a valuable precursor for the synthesis of amides and other derivatives.

Ester exchange, or transesterification, allows for the conversion of the ethyl ester into other alkyl or aryl esters. This is typically accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For instance, heating the ethyl ester in methanol (B129727) with a catalytic amount of sulfuric acid would be expected to yield mthis compound. thieme-connect.de These reactions are often equilibrium-driven, necessitating the use of the new alcohol as a solvent to drive the reaction to completion.

Reductions to Alcohol and Aldehyde Derivatives

The ester functionality of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations are valuable for introducing new functional handles for further derivatization.

A significant finding demonstrates that this compound can be reduced to 4-(hydroxymethyl)isoquinoline. rsc.org This reduction is effectively carried out using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent such as diethyl ether at a controlled temperature of 0 °C. rsc.org A noteworthy aspect of this transformation is that the reduction is chemoselective for the ester group, leaving the aromatic pyridine (B92270) ring of the isoquinoline core intact. rsc.org

Furthermore, while a direct example for the partial reduction of this compound to the corresponding aldehyde is not explicitly provided, a closely related transformation has been reported. Methyl isoquinoline-5-carboxylate can be reduced to isoquinoline-5-carbaldehyde (B1336581) using diisobutylaluminum hydride (DIBAL-H) in toluene (B28343) at a low temperature of -78 °C. rsc.org By analogy, it is highly probable that treating this compound with DIBAL-H under similar conditions would yield isoquinoline-4-carbaldehyde. The low temperature is crucial to prevent over-reduction to the primary alcohol.

Table 1: Reduction Reactions of Isoquinoline-4-carboxylate Esters

Starting MaterialReagentSolventTemperatureProductReference
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether0 °C4-(Hydroxymethyl)isoquinoline rsc.org
Methyl isoquinoline-5-carboxylateDiisobutylaluminum Hydride (DIBAL-H)Toluene-78 °CIsoquinoline-5-carbaldehyde rsc.org

Amidation and Related Amine-Forming Reactions

The conversion of this compound into isoquinoline-4-carboxamides is a key strategy for diversifying the molecular structure. This can be achieved through direct aminolysis or, more commonly, via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

Direct amidation of the ester with an amine is possible but often requires harsh conditions, such as high temperatures, or the use of specific catalysts. More frequently, the ethyl ester is first hydrolyzed to isoquinoline-4-carboxylic acid. This carboxylic acid can then be activated and coupled with a primary or secondary amine to form the desired amide. Standard amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), can be employed for this purpose. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride using thionyl chloride, which then readily reacts with an amine to yield the amide.

While direct amidation of this compound is not extensively documented, related methodologies for the direct amidation of carboxylic acids using catalysts like titanium tetrafluoride have been developed, offering potential routes for this transformation. nih.govquimicaorganica.org

Reactions Involving the Isoquinoline Aromatic Core

The isoquinoline nucleus of this compound is an aromatic system that can undergo both electrophilic and nucleophilic reactions. The reactivity and regioselectivity of these transformations are influenced by the inherent electronic properties of the bicyclic heteroaromatic system and the presence of the electron-withdrawing ester group at the C-4 position.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the isoquinoline ring system is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orguci.edumasterorganicchemistry.commasterorganicchemistry.comresearchgate.net Electrophilic attack typically occurs on the benzene ring (the carbocyclic part) rather than the pyridine ring, as the former is more electron-rich. The preferred positions for electrophilic substitution on the parent isoquinoline molecule are C-5 and C-8. libretexts.org

The presence of the ethyl carboxylate group at the C-4 position, being an electron-withdrawing group, further deactivates the entire ring system towards electrophilic attack. This deactivation is more pronounced on the pyridine ring. Consequently, electrophilic substitution on this compound is expected to be challenging but would likely occur at the C-5 or C-8 positions of the benzene ring. For example, nitration of isoquinoline with nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. A similar outcome would be anticipated for this compound, although the reaction might require more forcing conditions. Similarly, bromination of isoquinoline in concentrated sulfuric acid can selectively yield 5-bromoisoquinoline.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 5-nitroisoquinoline-4-carboxylate and Ethyl 8-nitroisoquinoline-4-carboxylate
BrominationBr₂, H₂SO₄Ethyl 5-bromoisoquinoline-4-carboxylate

Nucleophilic Additions and Substitutions

The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. In isoquinoline itself, nucleophilic addition typically occurs at the C-1 position. This reactivity is exploited in reactions like the Chichibabin reaction (amination with sodium amide) and in additions of organometallic reagents.

For this compound, the reaction with strong nucleophiles like organolithium or Grignard reagents presents two potential sites of attack: the ester carbonyl group and the C-1 position of the isoquinoline ring. The reaction of Grignard reagents with esters generally leads to a double addition to the carbonyl group to form a tertiary alcohol. However, nucleophilic addition of organolithium reagents to the C-1 position of the isoquinoline ring has been documented for related derivatives like isoquinoline-1-carbonitrile. rsc.org It is therefore plausible that a strong, hard nucleophile like an organolithium compound could add to the C-1 position of this compound, especially at low temperatures, to form a 1-substituted-1,2-dihydroisoquinoline intermediate. Subsequent oxidation would lead to the aromatized 1-substituted this compound.

Recent methodologies have also shown that C-4 alkylation of isoquinolines can be achieved using vinyl ketones in the presence of benzoic acid, proceeding through a temporary dearomatization of the ring. This suggests that the C-4 position can also be a site for functionalization under specific reaction conditions.

Hydrogenation and Reduction of the Heterocyclic Ring

The isoquinoline core of this compound can be reduced to yield 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, which are significant structural motifs in numerous alkaloids and medicinally important compounds. iisc.ac.in This transformation can be accomplished through catalytic hydrogenation or chemical reduction, with the choice of reagent influencing the reaction conditions and selectivity.

Catalytic Hydrogenation: Catalytic hydrogenation is a standard method for the complete reduction of the isoquinoline ring system. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. For isoquinoline derivatives, palladium on carbon (Pd/C) is a commonly employed catalyst. google.com The reaction converts the aromatic heterocyclic ring into a saturated piperidine (B6355638) ring, yielding ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate. This method is often favored for its high efficiency and clean conversion.

Chemical Reduction: Chemical reducing agents can also be used, particularly for the reduction of the imine-like double bond in 3,4-dihydroisoquinoline (B110456) intermediates that may arise during certain synthetic sequences. iisc.ac.inrsc.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. iisc.ac.in While NaBH₄ does not typically reduce the aromatic isoquinoline ring under standard conditions, it is effective for reducing the C=N bond of a dihydroisoquinoline. commonorganicchemistry.comlibretexts.org The reduction of the ester group at the C4 position by NaBH₄ is generally slow, often allowing for selective reduction of other functionalities. commonorganicchemistry.com However, in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol, NaBH₄ can be used to reduce aromatic esters to their corresponding alcohols, a process that usually requires several hours at reflux. ias.ac.in

The table below summarizes common reduction strategies for the isoquinoline scaffold.

Reagent/CatalystSubstrateProductNotes
H₂/Pd/CThis compoundEthyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylateStandard method for complete saturation of the heterocyclic ring. google.com
Sodium Borohydride (NaBH₄)3,4-Dihydroisoquinoline intermediate1,2,3,4-Tetrahydroisoquinoline derivativeRoutinely used for the reduction of the imine bond formed in Bischler-Napieralski or Pictet-Spengler reactions. iisc.ac.in

Formation of Complex Molecular Architectures and Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecular architectures and fused heterocyclic scaffolds. Its inherent reactivity allows for participation in various chemical transformations, including cycloaddition and ring annulation reactions.

Cycloaddition Reactions

Cycloaddition reactions provide an efficient pathway to construct cyclic and polycyclic systems in a single step. The isoquinoline nucleus can participate in such reactions, with its reactivity being modulated by substituents. The electron-withdrawing ethyl carboxylate group at the 4-position influences the electron density of the heterocyclic ring, affecting its role as a diene or dienophile in Diels-Alder reactions. nih.gov While the synthesis of isoquinolines often employs Diels-Alder strategies, the use of a pre-formed isoquinoline in these reactions is also a key strategy for building molecular complexity. nih.govjst.go.jp

For instance, inverse-electron-demand Diels-Alder (IED-DA) reactions, where an electron-rich dienophile reacts with an electron-poor diene, are a powerful tool in heterocyclic synthesis. acs.org The isoquinoline system can be engineered to act as the diene component. Furthermore, 1,3-dipolar cycloaddition reactions using azomethine ylides generated from isoquinoline precursors can be used to construct spiro-pyrrolidine fused ring systems, demonstrating the versatility of the isoquinoline core in forming complex scaffolds. nih.gov

The table below outlines representative cycloaddition strategies involving the isoquinoline framework.

Reaction TypeReactantsProduct TypeReference
[4+2] Cycloaddition (Diels-Alder)2(1H)-Pyridone derivatives, DienesIsoquinoline derivatives nih.gov
[4+2] Cycloaddition (Diels-Alder)Oxazoles, ArynesFunctionalized isoquinolines researchgate.net
1,3-Dipolar CycloadditionTetrahydroisoquinoline, Isatin, DipolarophileSpiropyrrolo[1,2-a]isoquinoline nih.gov

Ring Annulation Strategies

Ring annulation involves the fusion of a new ring onto an existing molecular framework. This compound is a suitable substrate for constructing polycyclic systems, such as indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolines, which are present in various biologically active compounds. nih.gov

Transition-metal-catalyzed C-H activation and annulation is a modern and powerful strategy for this purpose. organic-chemistry.org For example, rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes is a well-established method for synthesizing isoquinolone derivatives. nih.govmdpi.com These reactions are characterized by high atom economy and can be used to introduce a wide range of functional groups. By selecting appropriate reaction partners and catalytic systems, various heterocyclic rings can be fused to the isoquinoline core, leading to diverse and complex molecular scaffolds. researchgate.net

The following table presents examples of ring annulation strategies used to create fused isoquinoline systems.

Catalyst SystemReactantsFused SystemReference
Rh(III) catalystN-(Pivaloyloxy)aryl amides, AlkynesIsoquinolone-containing α-amino acids nih.gov
Rh(III) catalystN-Sulfonylarylamides, Diazo-trifluoropropanoate1,3,4-Functionalized Isoquinolines researchgate.net
Pd(II) catalystN-Methoxybenzamides, Allenoic acid esters3,4-Dihydroisoquinolin-1(2H)-ones mdpi.com
Ru(II) catalystPrimary benzylamines, Sulfoxonium ylidesIsoquinolines organic-chemistry.org

Derivatization for Peptide Mimicry, including β-Amino Acids

The derivatization of this compound provides access to conformationally constrained amino acids, which are crucial components in the design of peptide mimics (peptidomimetics). These mimics are designed to imitate the structure and function of natural peptides but often exhibit enhanced metabolic stability and receptor selectivity. rsc.org

A prominent example is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine (Phe). rsc.org The incorporation of Tic into peptides introduces significant conformational restrictions on the peptide backbone and the orientation of the aromatic side chain. iisc.ac.in This has proven to be a successful strategy in developing potent and selective peptide-based drugs, including opioid antagonists and farnesyl transferase inhibitors. iisc.ac.in

The hydrogenation of this compound yields ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate. Subsequent hydrolysis of the ethyl ester furnishes 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. This molecule is a cyclic β-amino acid, a class of compounds known for their ability to form stable secondary structures (e.g., helices and sheets) in peptidomimetics. organic-chemistry.orgresearchgate.net Therefore, this compound is a direct and valuable precursor for synthesizing these important building blocks for medicinal chemistry and drug design.

The synthetic pathway from this compound to the corresponding cyclic β-amino acid is shown below.

Starting MaterialIntermediate ProductFinal Product (β-Amino Acid)
This compoundEthyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

Spectroscopic and Structural Elucidation of Ethyl Isoquinoline 4 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1H NMR and 13C NMR Chemical Shift Assignments

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of ethyl isoquinoline-4-carboxylate. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For ethyl 3-methylisoquinoline-4-carboxylate, the proton NMR spectrum shows a characteristic singlet for the methyl group at approximately 2.75 ppm and a quartet for the ethyl ester's methylene (B1212753) group around 4.57 ppm. amazonaws.com The aromatic protons of the isoquinoline (B145761) ring system typically appear in the range of 7.5 to 9.4 ppm. amazonaws.com

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is found downfield around 168.6 ppm, while the carbons of the isoquinoline ring resonate between 123 and 154 ppm. amazonaws.com The methyl carbon appears at approximately 23.0 ppm, and the ethyl ester carbons are observed at about 14.3 ppm (CH₃) and 61.7 ppm (CH₂). amazonaws.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Ethyl 3-methylisoquinoline-4-carboxylate in CDCl₃ amazonaws.com

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H1 9.22 (s) -
H5 7.97 (d, J=8.1 Hz) -
H6 7.59 (t, J=7.2 Hz) 126.5
H7 7.74 (t, J=7.5 Hz) 126.8
H8 7.88 (d, J=8.7 Hz) -
C3-CH₃ 2.75 (s) 23.0
O-CH₂-CH₃ 4.57 (q, J=7.5 Hz) 61.7
O-CH₂-CH₃ 1.48 (t, J=7.5 Hz) 14.3
C=O - 168.6
C3 - 149.5
C4 - 123.2
C4a - 133.2
C5 - 127.9
C7 - 131.4
C8 - 123.6
C8a - 153.3

Data obtained from a study on the synthesis of isoquinolines. amazonaws.com The table presents selected and interpreted data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For instance, the correlation between the methylene and methyl protons of the ethyl group is readily observed.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, providing unambiguous C-H assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bonds) couplings between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the ethyl ester group to the isoquinoline core. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.comresearchgate.net

These techniques collectively allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and constitution of this compound and its derivatives.

Conformational Analysis using NMR Data

NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, is a powerful tool for studying the conformational preferences of molecules in solution. nih.govauremn.org.br For derivatives of isoquinoline-4-carboxylates, the rotational barrier around the C-N bond can lead to the existence of different conformers. nih.gov Temperature-dependent NMR studies can be used to determine the energy barrier for the interconversion between these rotamers. nih.gov Analysis of spin-spin coupling constants can provide information about the conformation of the nitrogen-containing ring, such as whether it adopts a chair or boat conformation. nih.gov NOESY experiments, combined with computational calculations, can further support hypotheses about the interchange between different rotamers. mdpi.comnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, which allows for the determination of the elemental composition. amazonaws.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the mass spectrum of ethyl 3-methylisoquinoline-4-carboxylate shows the molecular ion peak (M+) at m/z 215.0946, which corresponds to the calculated mass for C₁₃H₁₃NO₂. amazonaws.com The fragmentation of isoquinoline alkaloids often involves the loss of substituent groups. researchgate.netscielo.br

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

The IR spectrum displays characteristic absorption bands for the various functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. rsc.org The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring appear in the 1600-1450 cm⁻¹ region. acs.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoquinoline and its derivatives exhibit characteristic absorption bands in the UV region, which arise from π-π* transitions within the aromatic system. nist.gov

Table 2: Spectroscopic Data for a Derivative, Ethyl 3-(4-nitrophenyl)isoquinoline-4-carboxylate amazonaws.com

Spectroscopic Technique Characteristic Peaks/Values
IR (CH₂Cl₂) 2987, 1718 (C=O), 1604, 1517, 1497, 1348, 1230, 1033, 862, 850, 763, 706 cm⁻¹
ESI-MS (m/z) 323.1 (M + H)⁺
HRMS (ESI) Calculated for C₁₈H₁₅N₂O₄: 323.1034 (M + H)⁺, Found: 323.1026

This data is for a derivative and illustrates the type of information obtained. amazonaws.com

X-ray Crystallography for Solid-State Structural Determination

Table 3: Crystal Data for a Related Compound, Ethyl 2,4-dichloroquinoline-3-carboxylate nih.govresearchgate.net

Parameter Value
Molecular Formula C₁₂H₉Cl₂NO₂
Molecular Weight 270.11
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.973 (2)
b (Å) 18.005 (5)
c (Å) 8.351 (2)
β (°) 102.58 (3)
V (ų) 1169.1 (5)
Z 4

This data is for a closely related quinoline (B57606) derivative, illustrating the type of parameters obtained from X-ray crystallography. nih.govresearchgate.net

Computational and Theoretical Investigations of Ethyl Isoquinoline 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT calculations are routinely employed to investigate the electronic structure of organic molecules. For ethyl isoquinoline-4-carboxylate, these calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of the electron distribution and its implications for reactivity. nih.govscirp.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. In isoquinoline (B145761) derivatives, the distribution of these frontier orbitals is heavily influenced by the substituents. For this compound, the isoquinoline core, being electron-deficient, and the electron-withdrawing carboxylate group at the C4 position are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group are anticipated to be regions of negative potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. chemrxiv.org

Table 1: Calculated Electronic Properties of a Representative Isoquinoline Derivative (Illustrative)

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap4.36

Note: This table presents illustrative data for a related isoquinoline derivative to demonstrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

For this compound, theoretical predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of each atom. The chemical shifts of the protons and carbons in the isoquinoline ring are influenced by the anisotropic effects of the aromatic system and the electronic effects of the nitrogen atom and the ester group. The protons on the ethyl group of the ester will have characteristic shifts in the upfield region of the ¹H NMR spectrum.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Quinoline (B57606) (Illustrative)

Atomδ (Predicted, ppm)δ (Experimental, ppm)
H-28.508.45
H-57.807.78
H-67.557.52
H-77.957.91
H-88.108.08

Note: This table illustrates the typical accuracy of DFT-based NMR predictions for a related heterocyclic system. Specific predicted values for this compound are not currently available in the literature.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations offer insights into the conformational behavior and intermolecular interactions of molecules over time.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl carboxylate group relative to the isoquinoline ring. Conformational analysis, using methods like potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. mdpi.com

Intermolecular Interactions and Solvent Effects

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comnih.govacs.orgaun.edu.egresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it is possible to identify key interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking.

For this compound, the nitrogen atom and the carbonyl oxygen are expected to act as hydrogen bond acceptors, while the aromatic C-H groups can act as donors. The planar isoquinoline ring system also provides opportunities for π-π stacking interactions, which play a significant role in the crystal packing of many aromatic compounds.

The surrounding solvent can significantly influence the conformation and properties of a molecule. cdnsciencepub.comnih.gov Theoretical studies can model solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. These studies can predict how the conformational equilibrium of this compound might shift in different solvents and how solvation affects its reactivity and spectroscopic properties. ias.ac.in

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. The synthesis of isoquinolines can proceed through various routes, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. quimicaorganica.orgresearchgate.netacs.org

Machine Learning Approaches in Predicting Chemical Properties and Interactions of Isoquinolines

The application of machine learning (ML) in the field of chemistry has revolutionized the prediction of molecular properties and interactions, offering a rapid and cost-effective alternative to traditional experimental methods. For isoquinoline derivatives, including this compound, these computational approaches are instrumental in drug discovery and materials science. By leveraging large datasets of chemical information, ML models can learn the complex relationships between a molecule's structure and its physicochemical and biological properties.

Machine learning models are trained on datasets containing molecular structures and their corresponding measured properties. The molecular structures are converted into numerical representations known as molecular descriptors or fingerprints. These can range from simple 2D features, like atom counts and topological indices, to more complex 3D descriptors derived from the molecule's conformation. Once trained, these models can predict the properties of new, un-synthesized compounds with a high degree of accuracy.

A variety of machine learning algorithms are employed for these predictive tasks. Common methods include linear models like Multiple Linear Regression (MLR) and non-linear approaches such as k-Nearest Neighbors (k-NN), Decision Trees (DT), Random Forests (RF), Support Vector Machines (SVM), and various forms of Artificial Neural Networks (ANN), including Deep Neural Networks (DNN). nih.govnih.govresearchgate.net The choice of algorithm often depends on the nature of the dataset and the specific property being predicted.

For instance, in studies on quinoline and isoquinoline derivatives, researchers have successfully developed Quantitative Structure-Activity Relationship (QSAR) models to predict biological activities. nih.govjapsonline.com These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which are structurally related to this compound, utilized methods like k-NN, decision trees, and gradient boosting to predict their activity as P-glycoprotein inhibitors. nih.gov The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov

Predicted Properties of this compound

Public chemical databases provide computationally predicted properties for many molecules, including this compound. These predictions are often generated using a combination of QSAR models and other computational methods. The following table lists some of the predicted physicochemical properties for this compound, which serve as a baseline for further computational investigation.

Table 1: Predicted Physicochemical Properties of this compound. Data sourced from PubChem CID 12469513. nih.gov

Detailed Research Findings in Predictive Modeling of Isoquinolines

Research into the machine learning-based prediction of properties for isoquinoline derivatives has yielded significant insights. A notable example is the development of QSAR models for a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives to predict their inhibitory activity against the AKR1C3 enzyme. japsonline.com This study employed MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors, which encode 3D information about the molecule's structure.

The best QSAR model from this study demonstrated strong predictive power, as indicated by its statistical validation parameters. japsonline.com Such a model can be represented by a mathematical equation that relates the biological activity (expressed as pIC50) to specific molecular descriptors. While a direct model for this compound is not available, the principles from this research can be applied. For instance, a hypothetical QSAR model for a series of isoquinoline-4-carboxylate derivatives might take a similar form, where descriptors representing the electronic and steric features of the substituents would be correlated with a property of interest.

The table below showcases a selection of molecular descriptors that are commonly used in QSAR and machine learning models for heterocyclic compounds like isoquinolines. The values for these descriptors would be calculated for this compound and used as input for a trained predictive model.

Table 2: Common Molecular Descriptors Used in Machine Learning for Chemical Property Prediction.

The performance of machine learning models in predicting chemical properties is a critical aspect of their evaluation. The following table provides a summary of the kind of statistical results that are typically reported in studies on QSAR and machine learning for quinoline and isoquinoline derivatives.

Table 3: Key Statistical Parameters for Evaluating the Performance of Predictive Models.

Applications in Medicinal Chemistry and Drug Discovery Research

Ethyl Isoquinoline-4-carboxylate as a Synthetic Intermediate for Bioactive Scaffolds

The isoquinoline (B145761) nucleus is a prominent feature in numerous natural products and synthetic compounds with diverse pharmacological activities. nih.govnih.gov this compound, with its reactive ester group, provides a convenient starting point for the elaboration of complex molecular architectures.

Precursor for Isoquinoline Alkaloid Analogs

Isoquinoline alkaloids, derived from the amino acid tyrosine, represent a large and structurally diverse family of plant metabolites with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govnih.gov this compound serves as a key precursor for the synthesis of analogs of these natural products. For instance, it can be utilized in the construction of the core structures of alkaloids like papaverine, a smooth muscle relaxant, and its derivatives. researchgate.net The ester functionality at the C-4 position allows for various chemical modifications, enabling the synthesis of a library of isoquinoline alkaloid analogs for structure-activity relationship (SAR) studies. These studies are essential for optimizing the therapeutic properties and minimizing the undesirable side effects of the parent compounds.

Building Block for Constrained β-Amino Acids and Foldamers

The rigid isoquinoline scaffold present in this compound makes it an attractive starting material for the synthesis of conformationally constrained β-amino acids. These modified amino acids are valuable components in the design of foldamers, which are synthetic oligomers that mimic the secondary structures of peptides and proteins. By incorporating the isoquinoline nucleus, chemists can introduce specific turns and folds into the peptide backbone, leading to the development of peptidomimetics with enhanced stability and biological activity.

Scaffold for the Development of Enzyme Inhibitors and Receptor Ligands

The isoquinoline core is a privileged scaffold in medicinal chemistry, frequently found in molecules that interact with various enzymes and receptors. nih.gov this compound provides a platform for the rational design of potent and selective inhibitors and ligands. For example, derivatives of isoquinoline-4-carboxamides have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The ability to introduce diverse substituents at different positions of the isoquinoline ring, facilitated by the carboxylate group, allows for the fine-tuning of binding affinity and selectivity for specific biological targets.

Pharmacological Profile and Mechanism of Action Studies of Derived Compounds

The chemical modifications of this compound have led to the discovery of compounds with significant pharmacological activities, particularly in the realm of neuroscience.

Antagonist Activity of Derived Decahydroisoquinoline (B1345475) Compounds

A significant area of research has focused on the synthesis of decahydroisoquinoline derivatives from this compound. These saturated analogs have shown potent antagonist activity at excitatory amino acid (EAA) receptors, specifically the AMPA and NMDA receptors. nih.gov For example, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids, prepared from isoquinoline precursors, were identified as competitive AMPA receptor antagonists. nih.govacs.org The stereochemistry of the decahydroisoquinoline ring and the nature of the substituent at the 6-position were found to be critical for antagonist potency and selectivity.

Below is a table summarizing the activity of some decahydroisoquinoline derivatives:

CompoundReceptor TargetActivityReference
(3S,4aR, 6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)- 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acidAMPAPotent, selective antagonist nih.gov
(3S,4aR,6S,8aR)-6-((1H-tetrazol-5-yl)methyl)- 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acidNMDAPotent, selective antagonist nih.gov
(3S,4aR,6S,8aR)-6- (phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-ca rboxylic acidNMDAPotent, selective antagonist nih.gov

Exploration of Biological Targets and Signaling Pathways

The diverse pharmacological effects of compounds derived from this compound necessitate a thorough investigation of their molecular targets and the signaling pathways they modulate. For instance, the antagonist activity of decahydroisoquinoline derivatives at AMPA and NMDA receptors directly implicates their role in modulating glutamatergic neurotransmission. nih.gov This is a critical pathway involved in synaptic plasticity, learning, and memory, and its dysregulation is associated with various neurological and psychiatric disorders.

Furthermore, isoquinoline-based compounds have been shown to interact with a variety of other biological targets, including protein kinases and G-protein coupled receptors. nih.gov The Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis, has been identified as a potential target for some isoquinoline derivatives. genome.jp Understanding how these compounds interact with specific components of these signaling cascades is essential for elucidating their mechanism of action and for the rational design of new drugs with improved efficacy and safety profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a crucial aspect of medicinal chemistry, aiming to understand how modifications to the molecular structure influence biological activity. Research in this area has provided valuable insights into the chemical features required for cytotoxic effects against cancer cell lines. Studies have primarily focused on modifications at the C4 position of the isoquinoline ring, investigating the impact of changes in the ester functionality and the length and saturation of the side chain.

A significant study in this field involved the synthesis and cytotoxic evaluation of a series of C4-substituted isoquinolines. nih.gov The investigation commenced with the synthesis of ethyl (E)-3-(isoquinolin-4-yl)acrylate, an unsaturated ester derivative, and its saturated counterpart, ethyl 3-(isoquinolin-4-yl)propanoate. These esters served as precursors for a range of amide derivatives, allowing for a systematic analysis of how structural alterations at the 4-position affect cytotoxicity. nih.gov

The synthesized compounds were evaluated for their in vitro cytotoxicity against two human tumor cell lines: a non-small cell lung cancer line (NSCLC-N16-L16) and a colon cancer cell line. The results highlighted key structural features that govern the cytotoxic potential of these isoquinoline derivatives. nih.gov

A notable finding was the superior activity of the α,β-unsaturated amide derivatives compared to their saturated counterparts. This suggests that the presence of the double bond in conjugation with the amide group at the C4 position is a critical determinant for enhanced cytotoxicity. For instance, the unsaturated amides demonstrated significantly lower IC₅₀ values, indicating greater potency. nih.gov

Furthermore, the nature of the substituent on the amide nitrogen played a pivotal role in modulating the cytotoxic activity. A clear trend emerged where increasing the lipophilicity of the N-substituent generally led to improved activity. Specifically, the N-(3,4-dichlorophenyl)propanamide derivative exhibited the most potent cytotoxic effects against the NSCLC-N16-L16 cell line. nih.gov

The detailed findings from this research are summarized in the data table below, which illustrates the structure-activity relationships of various C4-substituted isoquinoline derivatives.

Table 1: Cytotoxic Activity of C4-Substituted Isoquinoline Derivatives nih.gov

Compound ID R Group Unsaturation Cell Line IC₅₀ (μM)
5a -CH₂CH₂NH₂ Saturated NSCLC-N16-L16 >50
5b -CH₂CH₂OH Saturated NSCLC-N16-L16 >50
5c -Phenyl Saturated NSCLC-N16-L16 >50
6a -CH₂CH₂NH₂ Unsaturated NSCLC-N16-L16 32
6b -CH₂CH₂OH Unsaturated NSCLC-N16-L16 8
6c -Phenyl Unsaturated NSCLC-N16-L16 7
6d -3,4-Dichlorophenyl Unsaturated NSCLC-N16-L16 4

The SAR data clearly indicate that a combination of an unsaturated side chain at the C4 position and a lipophilic aromatic substituent on the amide functionality is highly favorable for achieving potent cytotoxic activity in this class of isoquinoline derivatives. These findings provide a solid foundation for the rational design of more effective anticancer agents based on the this compound scaffold.

Catalytic Applications of Ethyl Isoquinoline 4 Carboxylate and Isoquinoline Based Ligands

Utilization in Palladium-Catalyzed Organic Reactions

The synthesis of ethyl isoquinoline-4-carboxylate can be accomplished through palladium-catalyzed reactions, highlighting the compound's connection to this area of catalysis. One established method involves the palladium-catalyzed carbonylation of 4-bromoisoquinoline (B23445) using ethanol (B145695) and carbon monoxide vulcanchem.com. This transformation demonstrates the utility of palladium catalysis in the functionalization of the isoquinoline (B145761) core at the C-4 position.

Beyond its synthesis, the isoquinoline framework is integral to various palladium-catalyzed processes. Palladium-catalyzed α-arylation of ketones has been employed as a key carbon-carbon bond-forming step in the synthesis of a range of substituted isoquinolines nih.govrsc.org. This methodology allows for the convergent and regioselective construction of polysubstituted isoquinolines from readily available starting materials nih.gov. Furthermore, palladium catalysis is effective for coupling electron-deficient alkenyl carboxylates with arylboronic acids, a process that can proceed through different mechanisms depending on the palladium precatalyst used nih.gov.

Recent advancements have also focused on the palladium-catalyzed synthesis of axially chiral 3,4-disubstituted isoquinolines through an asymmetric Larock isoquinoline synthesis acs.org. This method utilizes a palladium acetate (B1210297)/Walphos catalyst system to achieve high enantioselectivity acs.org. Additionally, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones mdpi.com. These reactions underscore the versatility of palladium catalysis in creating diverse isoquinoline derivatives, some of which can serve as ligands in other catalytic transformations. Stepwise ruthenium- and palladium-catalyzed regioselective C-H bond functionalizations have also been developed to produce 4-substituted tetrahydroisoquinoline derivatives acs.org.

A plausible mechanism for the palladium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones involves the initial coordination of palladium(II) with an N-methoxybenzamide, followed by C-H activation to form a cyclopalladated intermediate. Coordination and insertion of an allenoic acid ester, followed by reductive elimination, yields the final product and regenerates the palladium(0) species mdpi.com.

Development of Novel Chiral Ligands from Isoquinoline-4-carboxylate Derivatives

The isoquinoline core is a valuable scaffold for the design of novel chiral ligands for asymmetric catalysis. While direct use of this compound as a ligand is not extensively documented, its derivatives and other isoquinoline-based structures are key components of highly effective chiral ligands. These ligands are often bidentate or tridentate, coordinating to a metal center to create a chiral environment that can induce stereoselectivity in a variety of reactions.

For instance, chiral P,N-ligands incorporating the isoquinoline motif have been synthesized and applied in asymmetric catalysis acs.org. The development of these ligands often involves the modification of the isoquinoline backbone to introduce chiral substituents and additional coordinating atoms. The synthesis of axially chiral isoquinoline N-oxides, which can act as promising chiral ligands or organocatalysts, has been achieved with high enantioselectivity using bifunctional organocatalysts acs.org.

The strategic placement of substituents on the isoquinoline ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is crucial for optimizing the catalytic activity and enantioselectivity for a specific transformation.

Application in Asymmetric Catalysis

Isoquinoline-based chiral ligands have found significant application in a range of asymmetric catalytic reactions, particularly in hydrogenations and allylations. The resulting chiral tetrahydroisoquinolines are important structural motifs in numerous natural products and pharmaceuticals mdpi.comnih.gov.

One notable application is the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. Using a copper catalyst with a chiral ligand such as DTBM-SEGPHOS, 1-allyltetrahydroisoquinoline derivatives can be obtained in good yields and with high stereoselectivity nih.gov. The resulting allyl adducts serve as versatile intermediates for the synthesis of various isoquinoline alkaloids nih.gov.

In the realm of asymmetric hydrogenation, iridium and rhodium catalysts bearing chiral isoquinoline-based ligands have been successfully employed. These catalytic systems are effective for the enantioselective reduction of isoquinolines and related N-heterocycles to their corresponding chiral tetrahydroisoquinolines mdpi.com. The development of efficient methods for the direct hydrogenation of 3-substituted isoquinolines is of particular interest for accessing valuable chiral building blocks acs.org.

The success of these asymmetric transformations relies heavily on the design of the chiral ligand. The isoquinoline scaffold provides a rigid backbone that, when appropriately functionalized, can create a well-defined chiral pocket around the metal center, thereby controlling the stereochemical outcome of the reaction.

Role in Organocatalysis and Biocatalysis

In addition to metal-based catalysis, isoquinoline derivatives have emerged as important players in the fields of organocatalysis and biocatalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Axially chiral isoquinoline N-oxides, synthesized via organocatalytic methods, have been identified as promising chiral organocatalysts themselves acs.org. Furthermore, chiral phosphoric acids have been shown to catalyze the enantioselective Pictet-Spengler reaction to produce axially chiral tetrahydroisoquinolines through a dynamic kinetic resolution process acs.org. The ability to use simple bifunctional organocatalysts for the asymmetric synthesis of axially chiral biaryls containing the isoquinoline core represents a significant advancement in the field acs.org.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes such as norcoclaurine synthase have been shown to be effective biocatalysts for the production of a variety of substituted tetrahydroisoquinolines through a Pictet-Spengler reaction nih.gov. This enzymatic approach provides an enantioselective route to this important class of compounds nih.gov. The synthesis of isoquinoline alkaloids using biocatalytic cascades has also been demonstrated, starting from simple precursors like coumaric acid and dopamine (B1211576) derivatives rsc.org. These biocatalytic methods are not only efficient but also contribute to more sustainable synthetic practices rsc.org.

The application of both organocatalysis and biocatalysis in the synthesis of chiral isoquinoline derivatives highlights the versatility of this structural framework and opens up new avenues for the development of environmentally friendly and highly selective catalytic processes.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has been a subject of extensive research, leading to the development of numerous classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. acs.orgyoutube.com However, the demand for more efficient, versatile, and environmentally benign processes has spurred the development of next-generation synthetic methodologies.

Future efforts will likely focus on the refinement of transition-metal-catalyzed reactions, which have already shown great promise. For instance, palladium-catalyzed coupling reactions have been effectively used to construct the isoquinoline core. organic-chemistry.org Similarly, copper-catalyzed cascade reactions offer an efficient route to functionalized isoquinolines. organic-chemistry.org Microwave-assisted synthesis is another area with significant potential, often leading to shorter reaction times and higher yields. numberanalytics.comnih.gov

A key objective is the development of one-pot, multi-component reactions that allow for the construction of complex isoquinoline structures from simple starting materials in a single step. nih.govresearchgate.net This not only improves efficiency but also reduces waste. An improved Pfitzinger reaction, for example, allows for the direct synthesis of quinoline-4-carboxylic esters in a one-step process under mild conditions. thieme-connect.com The development of novel catalytic systems, including the use of biocatalysts, is also anticipated to play a significant role in the future of isoquinoline synthesis. numberanalytics.comrsc.org

Exploration of Novel Bioactive Derivatives and Their Therapeutic Potential

The isoquinoline nucleus is a common feature in a vast number of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govnih.gov Derivatives of isoquinoline have been investigated for their potential as anesthetics, antihypertension agents, and antifungal agents. chemicalbook.com

Future research will undoubtedly continue to explore the therapeutic potential of novel derivatives of ethyl isoquinoline-4-carboxylate. Structural modifications at various positions of the isoquinoline ring can lead to compounds with enhanced potency and selectivity for specific biological targets. For example, substitutions at the 4-position of the isoquinoline ring have been shown to be important for anti-malarial activity. semanticscholar.org A recent study on isoquinoline derivatives with an aryl moiety at the 4-position showed significant antiproliferative activities against neuroendocrine prostate cancer cells. nih.gov

The exploration of isoquinoline-based compounds as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and various kinases continues to be a promising area of research. researchoutreach.orgnih.gov The synthesis and evaluation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have identified novel druglike inhibitors of PARP. nih.gov Furthermore, the development of isoquinoline derivatives as antiviral agents is an area of growing interest. nih.gov

Integration with Advanced Computational and High-Throughput Screening Techniques

The integration of advanced computational tools and high-throughput screening (HTS) has revolutionized the drug discovery process, enabling the rapid identification and optimization of lead compounds. nih.gov These techniques are expected to play an increasingly important role in the exploration of this compound derivatives.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity of isoquinoline derivatives to specific biological targets, guiding the design of more potent and selective molecules. nih.govdntb.gov.ua Computational studies can help to elucidate structure-activity relationships (SAR), providing valuable insights for the rational design of new therapeutic agents. semanticscholar.org

High-throughput screening allows for the rapid evaluation of large libraries of compounds against a variety of biological targets. researchoutreach.orgnih.govplos.org The development of HTS assays for specific enzymes or cellular pathways can accelerate the discovery of novel bioactive isoquinoline derivatives. Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are screened and then grown or merged to create more potent lead compounds. researchoutreach.org The combination of these advanced techniques will undoubtedly accelerate the translation of promising isoquinoline-based compounds from the laboratory to the clinic.

Sustainable Synthesis and Environmental Impact Considerations

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing synthetic methods that are more environmentally friendly. acs.org Future research on the synthesis of this compound and its derivatives will need to address these considerations.

This includes the use of greener solvents, the development of catalyst systems that can be recycled and reused, and the design of processes that minimize waste and energy consumption. researchgate.netnumberanalytics.com Solvent-free reaction conditions and the use of microwave irradiation are examples of green chemistry approaches that have been successfully applied to the synthesis of isoquinoline derivatives. nih.govresearchgate.net

The development of synthetic routes that utilize renewable feedstocks is another important goal. numberanalytics.com As the environmental impact of chemical manufacturing comes under greater scrutiny, the adoption of sustainable practices will be crucial for the long-term viability of producing this compound and other important chemical compounds. The development of sustainable and cost-effective synthetic methods is a key future direction for isoquinoline research. numberanalytics.com

Q & A

Q. Advanced Modeling Techniques

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., topoisomerase II) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Asp533 in kinase targets) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data .

How do researchers address stability issues in this compound during long-term storage?

Q. Stability Optimization

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent ester hydrolysis .
  • Light-sensitive containers : Use amber vials to block UV-induced radical degradation, as shown in studies on quinoline carboxylates .
  • HPLC monitoring : Track decomposition via reverse-phase C18 columns; degradation <2% over 6 months under optimal conditions .

What distinguishes this compound from its 3-carboxylate and decahydroquinoline analogs in pharmacological studies?

Q. Comparative Analysis

  • Isoquinoline vs. quinoline : The isoquinoline scaffold exhibits higher DNA intercalation potential due to planar rigidity (ΔTm = +4°C vs. quinoline) .
  • Ester position : 4-Carboxylate derivatives show 10× greater solubility in PBS (pH 7.4) than 3-carboxylates, impacting bioavailability .
  • Saturation effects : Decahydroquinoline analogs lack aromaticity, reducing π-π stacking but enhancing metabolic stability (t₁/₂ = 8 h vs. 2 h for aromatic analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.